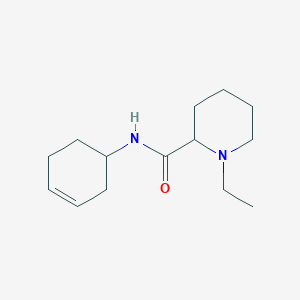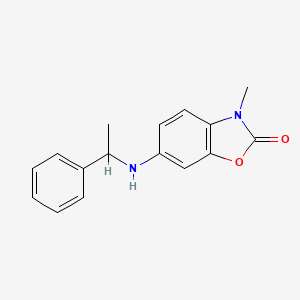![molecular formula C16H26N2O3 B7593867 2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)
2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EMA401 and is known for its analgesic properties, making it a promising candidate for the treatment of chronic pain.
Mechanism of Action
EMA401 works by blocking the activity of TRPV1, which is a protein that is involved in the transmission of pain signals. TRPV1 is found in nerve cells that are responsible for detecting and transmitting pain signals to the brain. By blocking the activity of TRPV1, EMA401 reduces the transmission of pain signals, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, which is a key factor in the development of chronic pain. Additionally, EMA401 has been shown to improve nerve function, which is important in the treatment of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMA401 is its high selectivity for TRPV1, which reduces the risk of side effects. Additionally, EMA401 has been shown to have a good safety profile, making it a promising candidate for clinical trials. However, one of the limitations of EMA401 is its limited solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are a number of potential future directions for research on EMA401. One area of interest is the development of new formulations that improve the solubility and bioavailability of EMA401. Additionally, there is interest in exploring the potential of EMA401 for the treatment of other types of chronic pain, such as cancer pain. Finally, there is interest in exploring the potential of EMA401 for the treatment of other conditions, such as inflammation and autoimmune disorders.
Synthesis Methods
The synthesis of EMA401 involves the reaction of 5-ethylfuran-2-ylamine with morpholine and 2-methylpropyl isocyanate, followed by the addition of acetic anhydride. This method has been optimized to yield high purity and high yield of EMA401.
Scientific Research Applications
EMA401 has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain associated with neuropathic pain, a type of chronic pain that is caused by damage to the nervous system. EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in the transmission of pain signals.
properties
IUPAC Name |
2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-13-5-6-15(21-13)14-11-20-8-7-18(14)10-16(19)17-9-12(2)3/h5-6,12,14H,4,7-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRLLHROPICUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2COCCN2CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)


![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)

